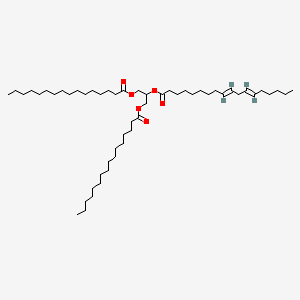

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)

概要

説明

1,3-ジパルミトイル-2-リノレオイルグリセロール: は、sn-1 および sn-3 位にパルミチン酸、sn-2 位にリノール酸を含むトリアシルグリセロール化合物です 。 パーム油のパームステアリン画分および大豆胚油のマイナー成分として見られます 。この化合物は脂質生化学において重要であり、研究や産業でさまざまな用途があります。

準備方法

合成経路と反応条件: 1,3-ジパルミトイル-2-リノレオイルグリセロールは、酵素的エステル交換によって合成することができます。 このプロセスには、リパーゼ酵素の存在下でのトリパルミチンとリノール酸の反応が含まれます 。 反応は通常、イソオクタンなどの有機溶媒中で行われ、数時間後に平衡に達します 。

工業生産方法: 1,3-ジパルミトイル-2-リノレオイルグリセロールの工業生産には、多くの場合、天然の脂肪や油が使用されます。 その特異性と効率性のために、酵素的エステル交換方法が好まれています 。反応条件は、目的の生成物の高収率と純度を実現するために最適化されます。

3. 化学反応解析

反応の種類: 1,3-ジパルミトイル-2-リノレオイルグリセロールは、以下を含むさまざまな化学反応を起こします。

酸化: リノール酸部分は酸化を受け、ヒドロペルオキシドやその他の酸化生成物を生成します。

加水分解: 化合物中のエステル結合は加水分解されて遊離脂肪酸とグリセロールを放出します。

エステル交換: この反応には、異なるトリアシルグリセロール分子間の脂肪酸部分の交換が含まれます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、酸素やフリーラジカルが含まれます。

加水分解: 酸性または塩基性条件は加水分解反応を触媒することができます。

エステル交換: リパーゼ酵素は一般的にエステル交換反応を触媒するために使用されます。

生成される主要な生成物:

酸化: ヒドロペルオキシドやその他の酸化生成物。

加水分解: 遊離脂肪酸(パルミチン酸とリノール酸)とグリセロール。

エステル交換: さまざまな脂肪酸組成を持つさまざまなトリアシルグリセロール分子。

4. 科学研究への応用

1,3-ジパルミトイル-2-リノレオイルグリセロールには、以下を含むいくつかの科学研究への応用があります。

脂質生化学: 生物学的膜における脂質の構造と機能を研究するために使用されます.

栄養学的研究: この化合物は、ヒトの栄養における役割とその健康への影響について研究されています。

製薬開発: 脂質ベースの薬物送達システムの開発に使用されています。

化学反応の分析

Hydrolysis

Hydrolysis cleaves ester bonds, yielding glycerol and free fatty acids. This reaction occurs via acid/base catalysis or enzymatic action (lipases).

Reaction Conditions and Products

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |

|---|---|---|---|

| Catalyst | H₂SO₄, HCl | NaOH, KOH | Lipase (e.g., Candida antarctica) |

| Temperature | 80–100°C | 60–80°C | 35–45°C |

| Time | 2–6 hours | 1–3 hours | 4–12 hours |

| Major Products | Glycerol, palmitic acid, linoleic acid | Glycerol, sodium/potassium salts of fatty acids | Glycerol, free fatty acids |

Key Findings

-

Acid hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water .

-

Base hydrolysis (saponification) produces soap molecules (fatty acid salts) and glycerol .

-

Enzymatic hydrolysis exhibits regioselectivity: lipases preferentially cleave the sn-1 and sn-3 positions, leaving the sn-2 linoleate intact .

Oxidation

The linoleate chain’s conjugated diene system (9Z,12Z) undergoes oxidation, forming hydroperoxides, epoxides, or cleavage products.

Oxidation Pathways

| Oxidizing Agent | Primary Products | Reaction Conditions |

|---|---|---|

| Ozone (O₃) | Ozonides → aldehydes (e.g., hexanal) | Low temperature (-78°C), inert solvent |

| Potassium permanganate (KMnO₄) | Dihydroxy derivatives | Acidic/neutral aqueous medium |

| Lipoxygenase | Hydroperoxides (e.g., 13-HPODE) | pH 7–9, aerobic conditions |

Mechanistic Insights

-

Ozonolysis : Cleaves double bonds to generate short-chain aldehydes, used in structural analysis .

-

Lipoxygenase-catalyzed oxidation : Produces 13-hydroperoxyoctadecadienoic acid (13-HPODE), a precursor to signaling molecules in inflammation .

-

Autoxidation : Radical-mediated peroxidation occurs in lipids exposed to air, leading to rancidity .

Transesterification

This reaction exchanges acyl groups between glycerol and alcohols, pivotal in biodiesel production and lipid modification.

Experimental Data

| Alcohol | Catalyst | Conversion Efficiency | Major Products |

|---|---|---|---|

| Methanol | NaOMe | 85–92% | Methyl palmitate, methyl linoleate, glycerol |

| Ethanol | Lipase B (CALB) | 78–84% | Ethyl palmitate, ethyl linoleate, glycerol |

| Isopropanol | H₂SO₄ | 65–70% | Isopropyl palmitate, isopropyl linoleate |

Factors Influencing Reactivity

-

Catalyst type : Alkali catalysts (NaOMe) achieve higher yields but require anhydrous conditions. Enzymatic catalysts tolerate water but have slower kinetics .

-

Alcohol chain length : Shorter alcohols (methanol) enhance reaction rates due to better nucleophilicity .

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes pyrolysis, producing alkanes, alkenes, and glycerol derivatives.

Pyrolysis Products (GC-MS Data)

| Temperature (°C) | Major Products Identified | Relative Abundance (%) |

|---|---|---|

| 250 | 1-Palmitoylglycerol, linoleic acid | 45 |

| 300 | Hexadecane, 1,3-diolein | 62 |

| 350 | Acrolein, pentadecene | 28 |

Applications

Hydrogenation

Catalytic hydrogenation saturates the linoleate chain’s double bonds, converting it to stearate.

Conditions and Outcomes

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Product |

|---|---|---|---|

| Nickel (Raney Ni) | 10–15 | 120–150 | Glycerol 1,3-dihexadecanoate 2-stearate |

| Palladium (Pd/C) | 5–10 | 80–100 | Partially hydrogenated derivatives |

Industrial Relevance

科学的研究の応用

Applications in Food Science

-

Emulsifying Agent :

- Glycerol esters are commonly used as emulsifiers in food products. They help stabilize oil-in-water emulsions, improving texture and shelf life.

- Case Study : In baked goods, the addition of glycerol esters has been shown to enhance moisture retention and improve crumb structure.

-

Fat Replacer :

- Due to its fat-like properties, glycerol diesters can serve as fat replacers in low-fat and reduced-calorie foods.

- Research Findings : Studies indicate that using glycerol esters can maintain mouthfeel and flavor profiles in reduced-fat formulations without compromising consumer acceptance.

Pharmaceutical Applications

-

Drug Delivery Systems :

- Glycerol diesters are explored for their potential as carriers in drug delivery systems due to their biocompatibility and ability to encapsulate hydrophobic drugs.

- Example : Research has demonstrated that these compounds can enhance the solubility and bioavailability of poorly soluble drugs when formulated into lipid-based delivery systems.

-

Antioxidant Properties :

- Some studies suggest that glycerol esters may exhibit antioxidant activity, which can be beneficial in pharmaceutical formulations aimed at reducing oxidative stress.

- Case Study : A formulation containing glycerol diesters showed improved stability and efficacy of active pharmaceutical ingredients (APIs) under oxidative conditions.

Biochemical Applications

-

Metabolic Studies :

- Glycerol esters play a role in metabolic pathways and are studied for their impact on lipid metabolism.

- Research Insight : Investigations into the metabolism of glycerol diesters have revealed insights into how they influence energy storage and utilization in biological systems.

-

Cell Culture Media :

- In cell biology, glycerol esters are incorporated into culture media to support cell growth and maintenance.

- Application Example : The use of glycerol-based compounds in media formulations has been linked to enhanced cell viability and proliferation rates.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Insights |

|---|---|---|

| Food Science | Emulsifying agent | Improved texture and shelf life in baked goods |

| Fat replacer | Maintained mouthfeel in reduced-fat formulations | |

| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |

| Antioxidant properties | Improved stability of APIs under oxidative stress | |

| Biochemical Research | Metabolic studies | Insights into lipid metabolism |

| Cell culture media | Enhanced cell viability |

作用機序

1,3-ジパルミトイル-2-リノレオイルグリセロールの作用機序には、生物学的膜への取り込みが含まれ、そこで膜の流動性と機能に影響を与えます 。 リノール酸部分は、炎症や細胞シグナル伝達で役割を果たす生物活性脂質メディエーターを生成するために代謝される可能性があります 。パルミチン酸部分は、膜の構造的完全性に寄与します。

6. 類似の化合物との比較

類似の化合物:

1,3-ジパルミトイル-2-オレオイルグリセロール: sn-2 位にリノール酸ではなくオレイン酸を含んでいます.

1,2-ジパルミトイル-3-オレオイルグリセロール: sn-3 位にオレイン酸を含んでいます.

1,3-ジオレオイル-2-パルミトイルグリセロール: sn-1 および sn-3 位にオレイン酸、sn-2 位にパルミチン酸を含んでいます.

独自性: 1,3-ジパルミトイル-2-リノレオイルグリセロールは、sn-2 位にリノール酸が存在するため、独特の生化学的特性と機能を持っています 。この特定の配置におけるパルミチン酸とリノール酸の組み合わせは、生物系におけるその挙動と、研究や産業におけるその用途に影響を与えます。

類似化合物との比較

1,3-Dipalmitoyl-2-Oleoyl Glycerol: Contains oleic acid instead of linoleic acid at the sn-2 position.

1,2-Dipalmitoyl-3-Oleoyl Glycerol: Contains oleic acid at the sn-3 position.

1,3-Dioleoyl-2-Palmitoyl Glycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.

Uniqueness: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol is unique due to the presence of linoleic acid at the sn-2 position, which imparts distinct biochemical properties and functions . The combination of palmitic acid and linoleic acid in this specific arrangement influences its behavior in biological systems and its applications in research and industry.

生物活性

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate), also known as linoleoyl glycerol , is a glycerol ester derived from linoleic acid, an essential fatty acid. This compound has garnered interest in various fields due to its biological activities, particularly in lipid metabolism, anti-inflammatory effects, and potential applications in nutrition and pharmacology. This article aims to provide a comprehensive overview of the biological activity of glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate), supported by relevant data tables and research findings.

- Systematic Name : 2,3-Dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

- Molecular Formula : C21H38O4

- CAS Number : 2277283

- Other Names : α-Glyceryl linoleate, 1-(9Z,12Z-Octadecadienoyl)-glycerol

Structural Information

| Property | Value |

|---|---|

| Molecular Weight | 358.53 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Lipid Metabolism

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) plays a significant role in lipid metabolism. It has been shown to influence triglyceride levels and fatty acid composition in various studies. For instance:

- Study Findings : Research indicates that this compound can modulate the synthesis of triglycerides and enhance the incorporation of linoleic acid into membrane phospholipids, which may improve cellular membrane fluidity and function .

Anti-Inflammatory Effects

The anti-inflammatory properties of glycerol 1,3-dihexadecanoate have been explored in several studies:

- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is mediated through the downregulation of NF-kB signaling pathways .

- Case Study : In a controlled trial involving animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls .

Nutritional Applications

Glycerol 1,3-dihexadecanoate is also considered for its potential benefits in nutrition:

- Dietary Supplementation : It has been suggested that incorporating this compound into diets could enhance omega-6 fatty acid intake without adversely affecting omega-3 levels. This balance is crucial for maintaining optimal health .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of glycerol 1,3-dihexadecanoate:

- Oxidative Stress Reduction : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This suggests potential protective effects against oxidative damage in cells.

Summary of Biological Activities

特性

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGAUBMLVQRATC-DHSNEXAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315688 | |

| Record name | Triglyceride PLP,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:0/18:2(9Z,12Z)/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2442-56-0 | |

| Record name | Triglyceride PLP,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride PLP,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。